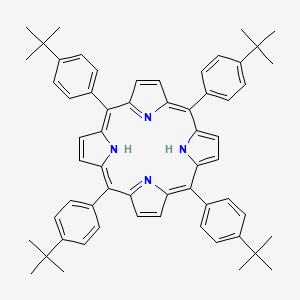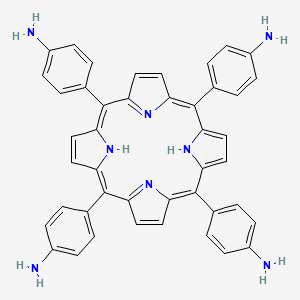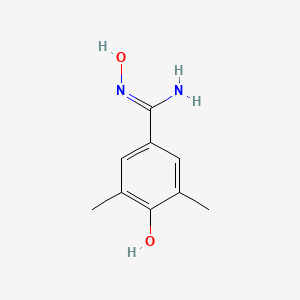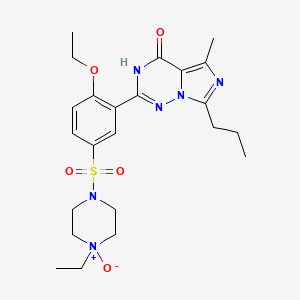![molecular formula C6H7ClN4 B1436586 6-氯-1-甲基-1H,2H,4H-吡唑并[3,4-d]嘧啶 CAS No. 130024-04-3](/img/structure/B1436586.png)
6-氯-1-甲基-1H,2H,4H-吡唑并[3,4-d]嘧啶
描述
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is a compound that has been studied for its potential pharmacological properties . It has been found to be a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been achieved through various methods. One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is closely related to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine) .Chemical Reactions Analysis
The chemical reactions involving 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine have been studied. For instance, it has been used as a starting material in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .科学研究应用
合成具药理活性的中间体
6-氯-1-甲基-1H,2H,4H-吡唑并[3,4-d]嘧啶衍生物是合成具有潜在药理活性化合物的关键中间体。例如,Ogurtsov和Rakitin(2021年)通过两步合成展示了新型4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶的制备,强调其作为二取代衍生物的前体,可能具有有用的药理特性(Ogurtsov & Rakitin, 2021)。同样,这种化合物与甲胺的亲核取代产物为4-取代产物,进一步突显了这些衍生物在药物化学中的多功能性(Ogurtsov & Rakitin, 2021)。
抗菌和抗肿瘤活性
多项研究探讨了吡唑并[3,4-d]嘧啶衍生物的抗菌和抗肿瘤潜力。Beyzaei等人(2017年)合成了新的6-取代4-氨基-吡唑并[3,4-d]嘧啶衍生物,并评估了它们的抗菌性能,发现对各种细菌菌株具有显著活性,表明它们作为抗菌剂的潜力(Beyzaei et al., 2017)。此外,Rahmouni等人(2016年)开发了一系列具有抗癌和抗5-脂氧合酶活性的吡唑嘧啶衍生物,突显了这些化合物在癌症治疗中的治疗潜力(Rahmouni et al., 2016)。
抗炎和镇痛性能
6-氯-1-甲基-1H,2H,4H-吡唑并[3,4-d]嘧啶衍生物的衍生物也已被评估其抗炎和镇痛性能。El-Dean等人(2016年)研究了新型吡唑并[3,4-d]嘧啶的抗炎活性,揭示了有前途的结果,表明在治疗与炎症相关的疾病中具有潜在应用(El-Dean et al., 2016)。
安全和危害
作用机制
Target of Action
The primary target of 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression . The compound exerts its effects by forming essential hydrogen bonds with the amino acids present in the active site of the enzyme .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This leads to the arrest of cell division and induces apoptosis within the cells . The compound’s action on CDK2 also affects other downstream pathways involved in cell survival and proliferation .
Pharmacokinetics
These compounds often exhibit improved biochemical efficacy and are more potent than reversible inhibitors .
Result of Action
The result of 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within the cells .
生化分析
Biochemical Properties
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is xanthine oxidase, an enzyme involved in the catabolism of purines. By binding to the active site of xanthine oxidase, 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine effectively inhibits its activity, leading to a decrease in the production of uric acid . This interaction is significant in the context of diseases such as gout, where excessive uric acid production is a problem.
Cellular Effects
The effects of 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by disrupting the cell cycle and inhibiting cyclin-dependent kinases . Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby altering the metabolic state of the cells.
Molecular Mechanism
At the molecular level, 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine exerts its effects through several mechanisms. It binds to the active sites of enzymes such as xanthine oxidase and cyclin-dependent kinases, inhibiting their activity . This binding is facilitated by the compound’s structural similarity to the natural substrates of these enzymes. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions, such as reduced cell proliferation and increased apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications to balance efficacy and safety.
Metabolic Pathways
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 oxidases and transferases, which facilitate its conversion to more water-soluble metabolites for excretion. This compound can also affect metabolic flux by inhibiting enzymes such as xanthine oxidase, leading to changes in the levels of metabolites like uric acid .
Transport and Distribution
Within cells and tissues, 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution within different cellular compartments . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also be found in the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
属性
IUPAC Name |
6-chloro-1-methyl-4,7-dihydropyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4/c1-11-5-4(3-9-11)2-8-6(7)10-5/h3H,2H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXXECBMUOPFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CN=C(N2)Cl)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436504.png)


![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B1436510.png)




![5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436521.png)

![[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1436524.png)
![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B1436525.png)
![6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436526.png)